1-(benzylsulfonyl)azepane
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Overview
Description
1-(Benzylsulfonyl)azepane is an organic compound that belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a benzylsulfonyl group attached to the nitrogen atom of the azepane ring. Azepane derivatives have gained significant attention due to their diverse applications in synthetic chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(benzylsulfonyl)azepane typically involves the cyclization of linear precursors. One common method is the cyclocondensation of ortho-phenylenediamine with benzylsulfonyl chloride under basic conditions. This reaction proceeds smoothly to form the azepane ring with the benzylsulfonyl group attached to the nitrogen atom .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the purification of the compound can be achieved through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
1-(Benzylsulfonyl)azepane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: Nucleophilic substitution reactions can occur at the benzyl group or the azepane ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide or thiol derivatives.
Substitution: Various substituted azepane derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Benzylsulfonyl)azepane has found applications in various fields of scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential as an inhibitor of enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of materials with specific properties, such as coatings and adhesives.
Mechanism of Action
The mechanism of action of 1-(benzylsulfonyl)azepane involves its interaction with molecular targets such as enzymes and receptors. The benzylsulfonyl group can form strong interactions with active sites of enzymes, leading to inhibition of their activity. Additionally, the azepane ring can interact with various biological pathways, modulating their function .
Comparison with Similar Compounds
Similar Compounds
Azepane: The parent compound without the benzylsulfonyl group.
Oxepane: A seven-membered ring with an oxygen atom instead of nitrogen.
Thiepane: A seven-membered ring with a sulfur atom instead of nitrogen.
Silepane: A seven-membered ring with a silicon atom instead of nitrogen.
Uniqueness
1-(Benzylsulfonyl)azepane is unique due to the presence of the benzylsulfonyl group, which imparts specific chemical and biological properties. This group enhances the compound’s ability to interact with biological targets and increases its stability under various conditions.
Properties
IUPAC Name |
1-benzylsulfonylazepane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c15-17(16,12-13-8-4-3-5-9-13)14-10-6-1-2-7-11-14/h3-5,8-9H,1-2,6-7,10-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRWUIWIYBHVTQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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